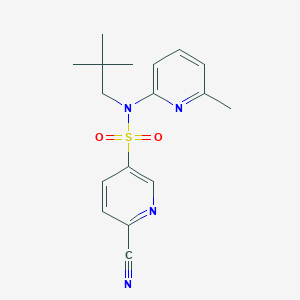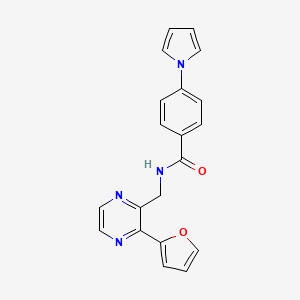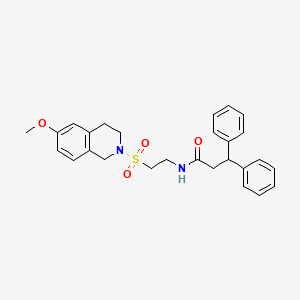
N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction :The compound of interest belongs to a class of chemicals that include derivatives of isoquinoline, a structural framework that is significant in medicinal chemistry due to its biological and pharmaceutical applications. These compounds have been studied for various biological activities and synthetic methods have been developed to enhance their properties and applications.
Synthesis Analysis :The synthesis of similar compounds involves multiple steps including the formation of the isoquinoline derivative followed by sulfonylation and alkylation reactions. The synthesis typically starts from precursors such as 4-methoxyphenyl or quinazolinone derivatives, which are further processed through reactions like cyclization and sulfonylation to produce the desired isoquinoline sulfonamides (Hayun et al., 2012).
Molecular Structure Analysis :The molecular structure of related compounds has been characterized by various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies help confirm the identity of the synthesized compounds and provide detailed information on their molecular framework (Hayun et al., 2012).
Chemical Reactions and Properties :The chemical reactions involving these compounds include cyclization reactions, sulfonylation, and alkylation, which are critical for constructing the isoquinoline core and introducing various functional groups. The properties of these compounds, such as reactivity and stability, are influenced by the substituents on the isoquinoline nucleus and the sulfonyl group (Xu Liu et al., 2016).
Aplicaciones Científicas De Investigación
Antitumor Agents and Enzyme Inhibitors
Quinazoline Antifolate Thymidylate Synthase Inhibitors : Quinazoline derivatives with methoxy and other substituents have been explored for their potential as antitumor agents. These compounds, including those with methoxy substituents at the C2 position, exhibit potent inhibitory activity against thymidylate synthase (TS) and show enhanced cytotoxicity in cell culture, suggesting their utility in cancer therapy (Marsham et al., 1989).
Histone Deacetylase (HDAC) Inhibitors for Prostate Cancer : Tetrahydroquinoline derivatives have been identified as potent HDAC inhibitors, demonstrating significant antiproliferative activity against prostate cancer cells. These compounds, particularly those with N-hydroxyacrylamide groups, have shown to suppress tumor growth effectively in a xenograft tumor model (Liu et al., 2015).
Broad-Spectrum Antibacterial Isothiazoloquinolones : The synthesis of novel isothiazoloquinolone compounds has been reported for their potent broad-spectrum antibacterial activity, especially against resistant strains like MRSA. These compounds highlight the importance of sulfonylquinolone derivatives in developing new antibacterial agents (Hashimoto et al., 2007).
Synthesis and Chemical Characterization
Practical Synthesis and Structural Analysis : The practical synthesis routes for creating sulfonylquinolone derivatives offer insights into large-scale production methodologies. Moreover, the molecular structure analysis of these compounds, including X-ray crystallography, provides a deeper understanding of their chemical properties and potential interactions with biological targets (Hashimoto et al., 2007).
Synthesis of Quinazoline Derivatives : Research into the synthesis and characterization of quinazoline derivatives explores their potential as diuretic and antihypertensive agents. This highlights the chemical versatility and therapeutic potential of sulfonylquinolone-related compounds in addressing cardiovascular conditions (Rahman et al., 2014).
Propiedades
IUPAC Name |
N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-33-25-13-12-24-20-29(16-14-23(24)18-25)34(31,32)17-15-28-27(30)19-26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,26H,14-17,19-20H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLJSUWJWYLOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

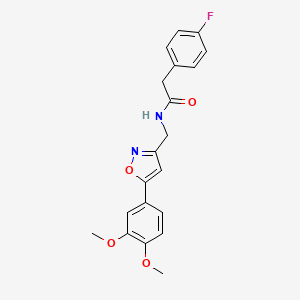
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]but-2-ynamide](/img/structure/B2484970.png)
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)

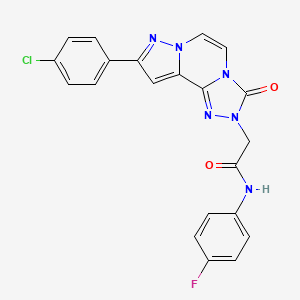
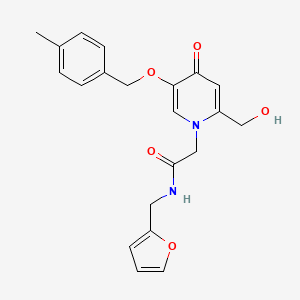
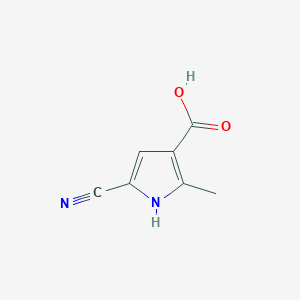
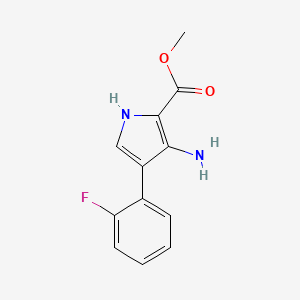
![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)
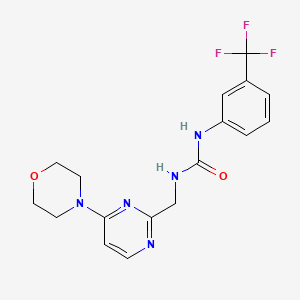
![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)
